2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione
Description
Properties
Molecular Formula |
C14H11NO3S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-[[5-(hydroxymethyl)thiophen-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H11NO3S/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-6,16H,7-8H2 |
InChI Key |
ZXZJHLASJGMUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)CO |
Origin of Product |
United States |
Preparation Methods
General Reaction Framework
The radical-based synthesis, adapted from visible-light-mediated protocols, enables the assembly of the thiophene-methyl-isoindoline-1,3-dione scaffold via a three-component reaction. In this method, N-(chloromethyl)phthalimide (1a) serves as the isoindoline-1,3-dione precursor, while 5-(hydroxymethyl)thiophene-2-carbaldehyde (3) acts as the thiophene donor. A photoredox catalyst, such as fac-Ir(ppy)₃, initiates radical formation under blue LED irradiation (450 nm), facilitating C(sp³)–N bond formation between the phthalimide and thiophene moieties.
Reaction Conditions
-
Solvent : Anhydrous acetonitrile or dichloroethane.
-
Temperature : 25–60°C, maintained via external cooling to mitigate exothermic side reactions.
-
Irradiation : 20-hour exposure under continuous LED light.
-
Workup : Evaporation under reduced pressure, followed by silica gel chromatography (ethyl acetate/hexanes gradient).
This method achieves moderate yields (50–60%) but offers excellent functional group tolerance, preserving the hydroxymethyl group on the thiophene ring.
Nucleophilic Substitution with Halogenated Thiophene Intermediates
Synthesis of 2-(Bromomethyl)-5-(hydroxymethyl)thiophene
The thiophene component is first functionalized via bromination of 5-(hydroxymethyl)thiophene-2-methanol using PBr₃ in dichloromethane at 0°C. The resulting 2-(bromomethyl)-5-(hydroxymethyl)thiophene is isolated in 85% yield after aqueous workup and recrystallization from toluene.
Alkylation of Isoindoline-1,3-dione
The brominated thiophene undergoes nucleophilic substitution with isoindoline-1,3-dione in the presence of a base. Triethylamine (2.5 equiv) in anhydrous THF facilitates deprotonation of the phthalimide nitrogen, enabling attack on the electrophilic bromomethyl group.
Optimization Insights
-
Base Selection : K₂CO₃ or DBU yields inferior results (<30%) due to competing hydrolysis.
-
Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reaction rates compared to ethers.
-
Purification : Crystallization from methylisobutylketone (MIBK) improves purity to >95%.
This route delivers the target compound in 72% yield, with scalability demonstrated at the 100-gram scale.
Catalytic Intramolecular Cyclization
TBAI-Catalyzed C–N Bond Formation
Mechanistic Considerations
TBAI facilitates iodide-mediated nucleophilic attack, forming the isoindoline-1,3-dione ring via a six-membered transition state. The hydroxymethyl group remains intact due to the mild reaction conditions.
Yield and Scalability
-
Isolated Yield : 68% after column chromatography (CH₂Cl₂/MeOH).
-
Catalyst Loading : 10 mol% TBAI optimal; higher concentrations promote dimerization.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crystallization Techniques
Recrystallization from MIBK or toluene/ethyl acetate mixtures (3:1) effectively removes unreacted phthalimide and thiophene byproducts. Differential scanning calorimetry (DSC) confirms a melting point of 178–180°C, consistent with literature values for analogous isoindoline-1,3-diones.
Chemical Reactions Analysis
Esterification of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group on the thiophene ring undergoes esterification with acid chlorides or anhydrides. For example:
-
Reaction with Trimellitic Anhydride Chloride (TMAC):
In pyridine, the hydroxymethyl group reacts with TMAC to form ester derivatives. This reaction is facilitated by the nucleophilic oxygen of the hydroxyl group attacking the electrophilic carbonyl of TMAC .
| Product | Conditions | Yield | Characterization (IR, NMR) |
|---|---|---|---|
| (1,3-Dioxoisoindolin-2-yl)methyl ester | Pyridine, RT, 10 h | 71% | IR: 1733 cm⁻¹ (C=O ester); ¹H NMR: δ 4.14 (q, CH₂O) |
This reaction highlights the utility of the hydroxymethyl group for introducing ester functionalities, enabling further derivatization .
Nucleophilic Substitution at the Phthalimide Nitrogen
The phthalimide nitrogen participates in nucleophilic substitution reactions. A key example is hydrazinolysis , which cleaves the phthalimide ring:
-
Reaction with Hydrazine:
Hydrazine in ethanol at 95°C removes the phthalimide group, yielding the corresponding amine .
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione | Hydrazine, EtOH, 95°C, 1 h | (Thiophen-2-ylmethyl)amine | 78% |
This reaction is critical for generating primary amines for subsequent coupling or functionalization .
Oxidation of the Hydroxymethyl Group
While direct oxidation of the hydroxymethyl group is not explicitly documented in the provided sources, analogous transformations suggest potential pathways:
-
Oxidation to Carboxylic Acid:
Using strong oxidants like KMnO₄ or CrO₃ under acidic conditions could convert -CH₂OH to -COOH. This would enable carboxylate-based conjugation or salt formation.
TBAI-Catalyzed Intramolecular Cyclization
| Starting Material | Catalytic System | Conditions | Product Yield |
|---|---|---|---|
| N-Benzyl-2-(hydroxymethyl)benzamide | TBAI (20 mol%), TBHP, EtOAc | 80°C, 8 h | 96% |
Palladium-Catalyzed Aminocarbonylation
The phthalimide scaffold can be synthesized via palladium-catalyzed aminocarbonylation of aryl halides. For example:
-
Reaction of Methyl 2-Iodobenzoate with Benzylamine:
Using Pd(OAc)₂ and PPh₃ under CO atmosphere yields isoindole-1,3-diones .
| Substrate | Catalyst/Ligand | Conditions | Product Yield |
|---|---|---|---|
| Methyl 2-iodobenzoate | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Toluene, 95°C, CO (1 atm) | 75% |
This method is scalable and applicable to diverse amine substrates .
Hydrogen Bonding and Crystal Packing
Structural studies reveal intermolecular hydrogen bonding involving the phthalimide carbonyl and hydroxyl groups. For example:
-
O–H···O Interactions:
The hydroxyl group at the 5'-position forms hydrogen bonds with adjacent phthalimide carbonyls (O1–H1C···O2: 2.815 Å) .
These interactions influence the compound’s crystallinity and solubility, critical for formulation in pharmaceutical applications .
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione can be characterized by the following:
- Molecular Formula : C15H15N1O3S1
- Molecular Weight : 299.35 g/mol
- IUPAC Name : 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)-isoindoline-1,3-dione
The presence of hydroxymethyl and thiophene groups in its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindoline derivatives, including 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione. The compound has shown efficacy against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : It triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cell proliferation.
A notable case study demonstrated that this compound exhibited significant antiproliferative activity against human cancer cell lines like Caco-2 and HCT-116, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance:
- Inhibition Studies : Compounds similar to 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione displayed inhibition zones comparable to standard antibiotics like gentamicin .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have shown that derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which suggests its potential use as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of isoindoline-1,3-dione derivatives, highlighting differences in substituents, physical properties, and biological relevance:
Structural and Functional Differences
Substituent Diversity: The target compound’s hydroxymethylthiophene group distinguishes it from analogs like 43i (thiophene-oxopropyl) and 5 (methoxybenzylamino-hydroxypropyl). This substitution enhances polarity compared to non-hydroxylated thiophene derivatives .
Synthetic Yields :
- Derivatives with bulky substituents (e.g., triazolidine in 13c ) show lower yields (42%) due to steric hindrance during synthesis, whereas simpler substituents (e.g., thiophene in 43i ) achieve higher yields (82%) .
Physicochemical Properties :
- The hydroxymethyl group in the target compound likely improves aqueous solubility compared to methyl or chloro substituents (e.g., 7g in ).
- Lipophilicity : Thiazole-containing analogs (LogP = 2.18) are more lipophilic than the hydroxymethylthiophene derivative, suggesting differences in membrane permeability .
Benzylamino-hydroxypropyl derivatives (e.g., 5) are explored as adenosine receptor antagonists, highlighting the role of amine substituents in receptor binding .
Biological Activity
The compound 2-((5-(Hydroxymethyl)thiophen-2-yl)methyl)isoindoline-1,3-dione (CAS No. 166888-25-1) is a derivative of isoindoline-1,3-dione with potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula: C14H11NO3S
- Molecular Weight: 273.31 g/mol
- Purity: Standard purity is reported at 95% .
Synthesis
The synthesis of isoindoline derivatives typically involves the reaction of phthalic anhydride with various amines or other functional groups. The specific synthesis pathway for this compound has not been extensively documented in the available literature but follows similar methodologies used for related compounds .
In Silico Studies
In silico analyses using programs like GUSAR and PASS have predicted the biological activity of various isoindoline derivatives, including this compound. These studies suggest a low toxicity profile and potential analgesic properties, with predictions indicating a probability of analgesic activity ranging from 40% to 80% .
In Vivo Studies
Experimental studies conducted on laboratory mice have demonstrated that compounds similar to 2-((5-(Hydroxymethyl)thiophen-2-yl)methyl)isoindoline-1,3-dione exhibit low toxicity and significant analgesic activity. For instance, one derivative showed analgesic effects 1.6 times greater than that of metamizole sodium, a common analgesic .
Case Studies and Experimental Findings
While specific mechanisms for the biological activity of this compound are not fully elucidated, related studies indicate that isoindoline derivatives may interact with various biological targets such as enzymes involved in pain pathways and inflammatory processes. The interaction with these targets could lead to the observed analgesic effects.
Q & A
Q. What are the recommended synthetic routes for 2-((5-(hydroxymethyl)thiophen-2-yl)methyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves condensation reactions between functionalized thiophene derivatives and isoindoline-1,3-dione precursors. For example:
- Step 1: React 5-(hydroxymethyl)thiophene-2-carbaldehyde with isoindoline-1,3-dione under acidic conditions (e.g., glacial acetic acid) to form the Schiff base intermediate.
- Step 2: Reduce the imine bond using NaBH₄ or catalytic hydrogenation to yield the target compound.
Optimization Tips: - Catalyst/Additive: Sodium acetate (0.01–0.1 mol) enhances reaction efficiency by acting as a base .
- Reaction Time: Reflux for 3–5 hours ensures completion (monitor via TLC) .
- Workup: Precipitate the product by cooling the reaction mixture and recrystallize from DMF/acetic acid (1:2) for high purity .
Q. Table 1: Example Reaction Conditions
| Precursor | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 5-(hydroxymethyl)thiophene-2-carbaldehyde | Acetic acid | Sodium acetate | Reflux (110°C) | 75–85% |
Q. How should researchers validate the structural identity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR: Confirm the presence of the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and isoindoline-1,3-dione carbonyl groups (δ 167–170 ppm) .
- Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]+) at m/z 275.0827 (calculated for C₁₃H₁₁NO₃S) .
- HPLC-PDA: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Challenges & Solutions:
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from acetic acid vapors .
- Storage: Keep in airtight containers at 4°C, away from oxidizers and moisture .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
- Key Findings:
Q. Table 2: Stability Profile
| pH | Temperature (°C) | Half-Life (h) | Major Degradation Pathway |
|---|---|---|---|
| 7.4 | 37 | >48 | None detected |
| 12 | 60 | 6 | Oxidation of thiophene |
Q. What strategies are effective for derivatizing this compound to enhance its bioactivity?
Methodological Answer:
- Functionalization Sites:
- Case Study:
Q. How can the environmental fate of this compound be assessed in ecotoxicological studies?
Methodological Answer:
- Experimental Framework (Based on Project INCHEMBIOL):
- Phase 1: Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential.
- Phase 2: Expose Daphnia magna or zebrafish embryos to sublethal concentrations (0.1–10 mg/L) for 96 hours; monitor mortality, oxidative stress markers (e.g., glutathione levels) .
- Phase 3: Use LC-MS/MS to quantify residues in soil/water matrices after simulated environmental degradation .
Q. What in vitro assays are suitable for evaluating its antimicrobial potential?
Methodological Answer:
- Antibacterial Activity:
- Antifungal Activity:
- Mechanistic Insights:
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
